Potassium sorbate is a widely used food preservative, classified as a potassium salt of sorbic acid. It is typically found as a white crystalline powder or granular solid and is highly soluble in water. [] In scientific research, potassium sorbate is primarily utilized for its antimicrobial properties, particularly against molds and yeasts. []
Potassium sorbate is derived from sorbic acid, which was first isolated from the berries of the mountain ash tree (Sorbus aucuparia). The synthesis typically involves the reaction of equimolar portions of sorbic acid with potassium hydroxide or potassium carbonate. It falls under the category of food preservatives and is classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration.
There are several methods for synthesizing potassium sorbate, primarily involving solid-state reactions or solvent-based processes.
The solid-phase synthesis method has been noted for its environmental benefits due to reduced solvent use. In contrast, the solvent-based method allows for easier handling of reactants but may involve more complex purification steps.
Potassium sorbate has a molecular formula of and a molecular weight of 150.22 g/mol. Its structure features a conjugated system that contributes to its antimicrobial properties.
Potassium sorbate can undergo several chemical reactions, primarily involving esterification and saponification processes.
The efficiency of these reactions can be influenced by factors such as temperature, concentration of reactants, and presence of catalysts.
Potassium sorbate works by disrupting cellular metabolism in microorganisms. It inhibits enzymes involved in energy production and interferes with cell membrane integrity.
Relevant analyses indicate that potassium sorbate maintains its preservative efficacy within a pH range of 3 to 6 .
Potassium sorbate is widely utilized across various industries:
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